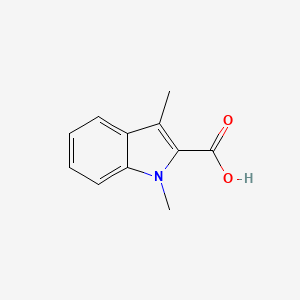

1,3-dimethyl-1H-indole-2-carboxylic acid

Übersicht

Beschreibung

1,3-Dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological and pharmacological activities. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .

Vorbereitungsmethoden

The synthesis of 1,3-dimethyl-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst. For industrial production, the use of p-toluenesulfonic acid in toluene has been reported to yield the desired indole product .

Analyse Chemischer Reaktionen

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization to form esters or amides. For example:

-

Esterification : Reaction with ethanol in the presence of thionyl chloride (SOCl₂) generates ethyl 1,3-dimethyl-1H-indole-2-carboxylate .

-

Amidation : Coupling with amines (e.g., propargylamine) using TBTU (tetramethyluronium tetrafluoroborate) and triethylamine yields 1,3-dimethyl-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide .

Table 1: Representative Esterification/Amidation Conditions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | SOCl₂, ethanol, 0°C, 1 h | Ethyl ester | 85% | |

| Amidation | TBTU, Et₃N, DMF, RT, 12 h | Propargylamide | 72% |

Electrophilic Substitution at the Indole Ring

The electron-rich indole ring undergoes electrophilic substitution, primarily at the C5 and C7 positions due to steric and electronic effects of the methyl groups:

-

Friedel-Crafts Acylation : Using acyl chlorides (e.g., acetyl chloride) and Lewis acids (AlCl₃) introduces ketone groups at C3 .

-

Nitration/Halogenation : Limited by the methyl groups’ steric hindrance, but bromination at C5 has been observed in similar analogs .

Oxidation and Reduction Reactions

-

Oxidation : The carboxylic acid group resists further oxidation, but the indole ring can be oxidized with KMnO₄ under acidic conditions to form quinoline derivatives .

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, yielding 2-(hydroxymethyl)-1,3-dimethyl-1H-indole .

Table 2: Redox Reaction Outcomes

| Reaction | Reagent | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Quinoline-2-carboxylic acid | Requires harsh conditions | |

| Reduction | LiAlH₄, THF | 2-(Hydroxymethyl)indole derivative | Quantitative yield |

Catalytic Additions to Alkynes

In the presence of transition-metal catalysts (e.g., Ru or Pd), the carboxylic acid group adds to terminal alkynes like 1-hexyne, forming enol esters . For example:

This reaction proceeds via anti-Markovnikov addition .

Hydrolysis and Decarboxylation

Under basic conditions (NaOH, H₂O/EtOH), the ester derivatives hydrolyze back to the carboxylic acid. Thermal decarboxylation (150–200°C) removes CO₂, generating 1,3-dimethyl-1H-indole .

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Drug Development : The compound is explored as a potential therapeutic agent due to its ability to act as a pharmacophore in drug design. Its structural properties allow for modifications that can enhance biological activity against specific targets .

- Antiviral Activity : Research indicates that indole derivatives can inhibit the HIV-1 integrase enzyme, which is crucial for viral replication. For instance, certain derivatives have shown IC50 values as low as 0.13 μM against integrase, indicating strong potential for development as antiviral agents .

Biological Studies

- Anticancer Properties : Studies have highlighted the potential of indole derivatives in cancer treatment. For example, compounds related to 1,3-dimethyl-1H-indole-2-carboxylic acid have been shown to inhibit key proteins associated with tumor growth .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Research has demonstrated that indole derivatives possess anti-inflammatory characteristics, which could be beneficial in treating inflammatory diseases .

Industrial Applications

- Dyes and Agrochemicals : Indole derivatives are utilized in the production of dyes and agrochemicals due to their chemical stability and reactivity .

- Chemical Synthesis : this compound serves as a building block in organic synthesis, facilitating the creation of more complex chemical structures used in various applications .

Case Study 1: Antiviral Activity against HIV-1 Integrase

In a study aimed at discovering new inhibitors for HIV-1 integrase, researchers synthesized various indole derivatives based on the structure of this compound. The most promising derivative exhibited an IC50 value of 0.13 μM against the enzyme. Structural optimization revealed that modifications at specific positions on the indole core significantly enhanced inhibitory activity .

Case Study 2: Anticancer Properties

A study investigated the effects of indole derivatives on cervical cancer cell lines. The findings indicated that certain compounds derived from this compound inhibited the activity of mitogen-activated protein kinase 14, suggesting potential pathways for novel cancer treatments .

Wirkmechanismus

The mechanism of action of 1,3-dimethyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as enzyme inhibition, receptor modulation, and signal transduction. The specific pathways and targets depend on the structure and functional groups present on the indole ring .

Vergleich Mit ähnlichen Verbindungen

1,3-Dimethyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

1,2-Dimethylindole: Another indole derivative with different substitution patterns, leading to varied biological activities.

5-Bromo-1,3-dimethyl-1H-indole:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Biologische Aktivität

1,3-Dimethyl-1H-indole-2-carboxylic acid is a notable derivative of indole, a heterocyclic compound recognized for its extensive range of biological activities. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential therapeutic applications, including antiviral, anticancer, and antimicrobial properties.

This compound exhibits its biological effects primarily through interactions with various molecular targets:

- Target Receptors : The compound binds with high affinity to multiple receptors, influencing numerous biochemical pathways.

- Biochemical Pathways : It affects several biological pathways, including those involved in inflammation, cancer progression, and microbial resistance .

- Pharmacokinetics : The pharmacokinetic properties of this compound are crucial for its bioavailability and therapeutic efficacy. Studies indicate that modifications in its structure can enhance its metabolic stability and solubility .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antiviral Activity : Research has shown that indole derivatives can inhibit the replication of various viruses. For instance, certain indole-based compounds have demonstrated effectiveness against neurotropic alphaviruses .

- Anticancer Properties : Indole derivatives are known for their potential in cancer therapeutics. Studies indicate that this compound may inhibit tumor cell growth through apoptosis induction and cell cycle arrest mechanisms .

- Antimicrobial Effects : The compound has shown activity against a range of bacteria and fungi. It has been evaluated for its inhibitory effects on Mycobacterium species, indicating potential as an anti-tubercular agent .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Antiviral Research : A study focusing on indole derivatives reported that modifications in the indole structure could enhance potency against specific viral targets. This research emphasizes the importance of structural optimization in developing effective antiviral agents .

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that certain analogs of this compound exhibited significant antiproliferative effects. The IC50 values ranged from low micromolar concentrations, indicating potent activity against cancer cells .

- Antimycobacterial Activity : A series of indole derivatives were tested against Mycobacterium tuberculosis and showed promising results with minimal cytotoxicity to human cells. This suggests that this compound could be a candidate for further development as an anti-mycobacterial agent .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound and related compounds:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Antiviral | Varies |

| Indole Derivative A | Anticancer | 12 ± 4 |

| Indole Derivative B | Antimicrobial (M. tuberculosis) | 10 ± 2 |

| Indole Derivative C | Antifungal | 5 ± 0.5 |

Eigenschaften

IUPAC Name |

1,3-dimethylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-8-5-3-4-6-9(8)12(2)10(7)11(13)14/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAVXCSZSKSTBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500409 | |

| Record name | 1,3-Dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204919-54-0 | |

| Record name | 1,3-Dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.